molecular formula C4H10N2O4 B556068 D-Asparagine monohydrate CAS No. 5794-24-1

D-Asparagine monohydrate

Cat. No.: B556068
CAS No.: 5794-24-1
M. Wt: 150.13 g/mol
InChI Key: RBMGJIZCEWRQES-DKWTVANSSA-N
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Description

D-Asparagine monohydrate is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a derivative of asparagine, which is one of the 20 most common amino acids found in nature .

Biochemical Analysis

Biochemical Properties

D-Asparagine monohydrate is crucial in biochemical reactions due to its role in the synthesis of proteins and glycoproteins. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to this compound . This interaction is essential for the metabolic control of cell functions. Additionally, this compound is involved in the regulation of neurotransmitter release and synaptic plasticity, highlighting its importance in the nervous system .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activity of cells, particularly in the nervous system . For example, this compound enhances the proliferation and activity of TM4 Sertoli cells by activating the ERK/Akt/PCNA pathway and increasing the protein levels of the androgen receptor . This compound also reduces oxidative stress and apoptosis in these cells, indicating its protective role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to asparagine synthetase, facilitating the conversion of aspartic acid and ammonia to this compound . This binding interaction is crucial for the synthesis of proteins and glycoproteins. Additionally, this compound influences gene expression by modulating the activity of transcription factors and signaling pathways . For instance, it upregulates the expression of the androgen receptor and activates the ERK/Akt signaling pathway in TM4 Sertoli cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Asparagine monohydrate can be synthesized through the amidation of aspartic acid. The reaction involves the use of ammonia and asparagine synthetase as a catalyst. The process typically requires specific pH conditions and temperature control to ensure the proper formation of the amide bond .

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overexpress asparagine synthetase, thereby increasing the yield of this compound. The product is then purified through crystallization and drying techniques .

Chemical Reactions Analysis

Types of Reactions: D-Asparagine monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Various reagents such as acyl chlorides and anhydrides can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

D-Asparagine monohydrate stands out due to its specific applications in research and industry, as well as its unique role in nitrogen metabolism and protein synthesis.

Properties

IUPAC Name

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMGJIZCEWRQES-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048678
Record name D-Asparagine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5794-24-1, 2058-58-4
Record name D-Asparagine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D(-)-asparagine monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?

A: this compound, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either this compound or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]

Q2: How does crystal size impact the efficiency of continuous preferential crystallization of this compound?

A: Research indicates that smaller seed crystals of this compound lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []

Q3: Can you elaborate on the challenges associated with achieving high purity of this compound during continuous preferential crystallization?

A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of this compound. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []

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